4-[(2E)-3-(2-Bromoethyl)triaz-2-en-1-yl]benzonitrile
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Overview
Description
4-(2-(2-bromoethylimino)hydrazinyl)benzonitrile is a chemical compound with the molecular formula C9H8BrN3 It is characterized by the presence of a benzonitrile group attached to a hydrazinyl moiety, which is further substituted with a bromoethylimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-bromoethylimino)hydrazinyl)benzonitrile typically involves the reaction of 4-cyanophenylhydrazine with 2-bromoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Preparation of 4-cyanophenylhydrazine by reacting 4-cyanobenzaldehyde with hydrazine hydrate.
Step 2: Reaction of 4-cyanophenylhydrazine with 2-bromoethylamine in the presence of a suitable solvent and catalyst.
The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of 4-(2-(2-bromoethylimino)hydrazinyl)benzonitrile may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-(2-bromoethylimino)hydrazinyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or hydrazines.
Substitution: The bromoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or hydrazines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
4-(2-(2-bromoethylimino)hydrazinyl)benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and as a potential bioactive molecule.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(2-bromoethylimino)hydrazinyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(2-chloroethylimino)hydrazinyl)benzonitrile
- 4-(2-(2-fluoroethylimino)hydrazinyl)benzonitrile
- 4-(2-(2-iodoethylimino)hydrazinyl)benzonitrile
Uniqueness
4-(2-(2-bromoethylimino)hydrazinyl)benzonitrile is unique due to the presence of the bromoethyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
78604-20-3 |
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Molecular Formula |
C9H9BrN4 |
Molecular Weight |
253.10 g/mol |
IUPAC Name |
4-[2-(2-bromoethylimino)hydrazinyl]benzonitrile |
InChI |
InChI=1S/C9H9BrN4/c10-5-6-12-14-13-9-3-1-8(7-11)2-4-9/h1-4H,5-6H2,(H,12,13) |
InChI Key |
KWEHPAHJWZIAMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)NN=NCCBr |
Origin of Product |
United States |
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